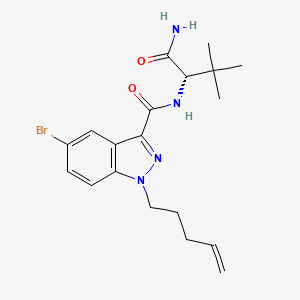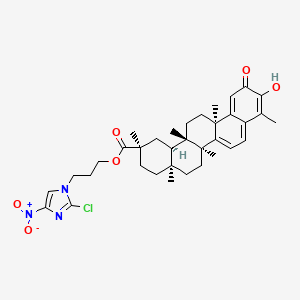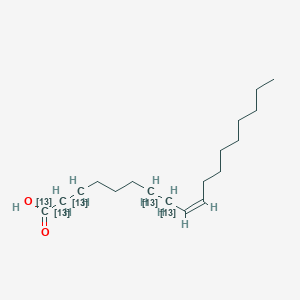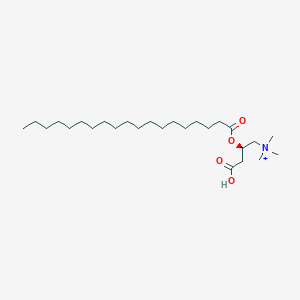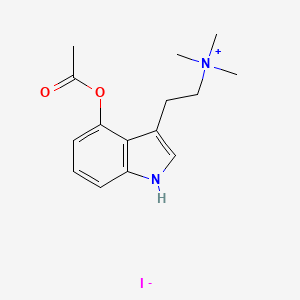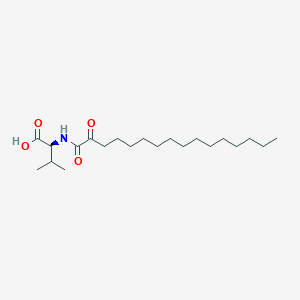
(2S)-3-methyl-2-(2-oxohexadecanoylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GK241, formally known as N-(1,2-dioxohexadecyl)-L-valine, is a compound with the molecular formula C21H39NO4 and a molecular weight of 369.5 g/mol . It is a secretory phospholipase A2 (Type IIA) inhibitor, which has shown potential in inhibiting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease .
Preparation Methods
Synthetic Routes and Reaction Conditions
GK241 is synthesized through a series of chemical reactions involving the coupling of hexadecanoic acid with L-valine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of GK241 follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
GK241 undergoes various chemical reactions, including:
Oxidation: GK241 can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert GK241 into its reduced forms.
Substitution: GK241 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced forms, and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
GK241 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in enzymatic studies.
Biology: Investigated for its role in inhibiting secretory phospholipase A2 and its potential effects on inflammatory pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and viral infections, including COVID-19
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.
Mechanism of Action
GK241 exerts its effects by inhibiting secretory phospholipase A2 (Type IIA), an enzyme involved in the production of pro-inflammatory lipid mediators. It also inhibits the SARS-CoV-2 main protease, which is crucial for viral replication . The molecular targets include the active sites of these enzymes, and the pathways involved are related to inflammation and viral replication .
Comparison with Similar Compounds
Similar Compounds
GK242: Another inhibitor of secretory phospholipase A2 with a similar structure but different side chains.
GK243: A compound with similar inhibitory properties but different molecular targets.
Uniqueness
GK241 is unique due to its dual inhibitory action on both secretory phospholipase A2 and the SARS-CoV-2 main protease. This dual action makes it a promising candidate for therapeutic applications in both inflammatory diseases and viral infections .
Properties
Molecular Formula |
C21H39NO4 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(2-oxohexadecanoylamino)butanoic acid |
InChI |
InChI=1S/C21H39NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(23)20(24)22-19(17(2)3)21(25)26/h17,19H,4-16H2,1-3H3,(H,22,24)(H,25,26)/t19-/m0/s1 |
InChI Key |
ZVJNWONHYXBMJL-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


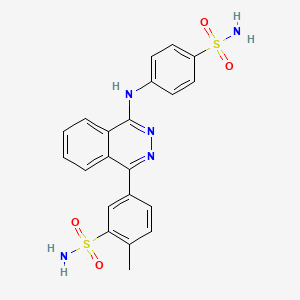
![[3-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10830619.png)


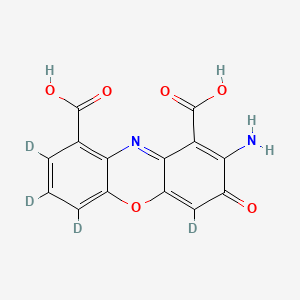
![(S)-(+)-4-phenyl-1-[N-(4-nitrobenzoyl)-indoline-5-sulfonyl]-4,5-dihydro-2-imidazolone](/img/structure/B10830672.png)
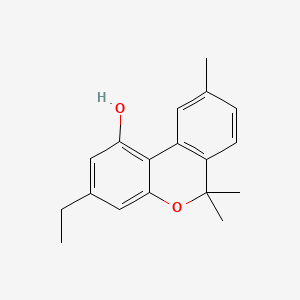
![2-azaniumylethyl [(2R)-2-[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B10830690.png)
